3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide
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Overview
Description
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the halogenation of quinoline derivatives. One efficient method is the iron-catalyzed chlorination of quinoline at the C5 position using sodium halides at room temperature . This process provides good yields and selectivities under mild reaction conditions. Another approach involves the copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Halogenation: The compound can be halogenated at specific positions on the quinoline ring.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Halogenation: Sodium halides and iron catalysts are commonly used for halogenation reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated quinoline derivatives .
Scientific Research Applications
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. Quinoline derivatives are known to act as bidentate directing groups or ligands in C–H bond activation/functionalization . The compound may exert its effects through single electron transfer (SET) pathways, leading to the formation of various functionalized products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ethoxy group at the 8-position and the chloro group at the 3-position make it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-9-8-15(14-7-4-10-20-17(14)16)21-18(22)12-5-3-6-13(19)11-12/h3-11H,2H2,1H3,(H,21,22) |
InChI Key |
OTHBCNJUGJBDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2 |
Origin of Product |
United States |
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